

Application Notes and Protocols for JNJ-38877618 In Vivo Dosing in Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-38877618

Cat. No.: B608213

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Introduction

JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Its aberrant activation is implicated in the development and progression of various human cancers.[2][3] These application notes provide a comprehensive overview of the in vivo administration of **JNJ-38877618** in mouse models of cancer, including dosing regimens, formulation protocols, and experimental workflows.

Data Presentation

Table 1: Summary of JNJ-38877618 In Vivo Dosing Regimens in Mice

Mouse Model	Cancer Type	Dose (mg/kg)	Administration Route	Dosing Schedule	Vehicle	Key Findings
4T1 Intraductal	Triple-Negative Breast Cancer	3, 12.5, 25	Oral Gavage	Twice daily (b.i.d.) for 18 days	0.5% methyl cellulose (pH 2.5-3.5)	Reduced tumor progression, decreased neutrophil infiltration, and enhanced cisplatin efficacy.[3]
SNU-5 Xenograft	Gastric Cancer (c-Met amplified)	Not specified	Not specified	Not specified	Not specified	Complete inhibition of tumor growth.[1]
U87-MG Xenograft	Glioblastoma (HGF autocrine)	Not specified	Not specified	Not specified	Not specified	Complete inhibition of tumor growth.[1]
Hs746T Xenograft	Gastric Cancer (c-Met exon 14 skipping)	Not specified	Not specified	Not specified	Not specified	Complete inhibition of tumor growth.[1]
EBC-1 Xenograft	Squamous Non-Small Cell Lung Cancer (c-Met amplified)	Not specified	Not specified	Not specified	Not specified	Regression of large tumors.[1]

Experimental Protocols

Protocol 1: Formulation of JNJ-38877618 for Oral Administration

This protocol describes the preparation of a **JNJ-38877618** suspension for oral gavage in mice.

Materials:

- **JNJ-38877618** powder
- 0.5% Methyl cellulose solution (e.g., Sigma-Aldrich, Cat. No. M0512)
- Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
- Sterile water
- Magnetic stirrer and stir bar
- pH meter
- Sterile tubes

Procedure:

- Calculate the required amount of **JNJ-38877618** and 0.5% methyl cellulose solution based on the desired final concentration and the number of animals to be dosed.
- Weigh the appropriate amount of **JNJ-38877618** powder.
- In a sterile beaker, gradually add the **JNJ-38877618** powder to a portion of the 0.5% methyl cellulose solution while stirring continuously with a magnetic stirrer.
- Add the remaining volume of the 0.5% methyl cellulose solution to achieve the final desired concentration.
- Adjust the pH of the suspension to 2.5-3.5 using dropwise addition of HCl or NaOH while monitoring with a pH meter.

- Continuously stir the suspension for at least 30 minutes to ensure homogeneity.
- Store the formulation at 4°C and vortex thoroughly before each administration.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the efficacy of **JNJ-38877618** in a subcutaneous xenograft mouse model.

Materials and Animals:

- Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
- Cancer cell line of interest (e.g., 4T1, SNU-5, U87-MG)
- Cell culture medium and reagents
- Matrigel (optional)
- **JNJ-38877618** formulation (from Protocol 1)
- Vehicle control (0.5% methyl cellulose, pH 2.5-3.5)
- Calipers for tumor measurement
- Anesthesia (e.g., isoflurane)
- Sterile syringes and gavage needles

Procedure:

- Cell Culture and Implantation:
 - Culture cancer cells to ~80% confluency.
 - Harvest and resuspend cells in sterile PBS or culture medium, with or without Matrigel.

- Subcutaneously inject the cell suspension (typically $1-10 \times 10^6$ cells in 100-200 μL) into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
 - When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
- Drug Administration:
 - Administer **JNJ-38877618** formulation or vehicle control to the respective groups via oral gavage.
 - Follow the dosing schedule as determined by the experimental design (e.g., 25 mg/kg, twice daily).
- Monitoring and Endpoint Analysis:
 - Monitor animal health and body weight regularly.
 - Measure tumor volumes 2-3 times per week.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Protocol 3: Pharmacokinetic Analysis

This protocol provides a general workflow for assessing the pharmacokinetic properties of **JNJ-38877618** in mice.

Materials and Animals:

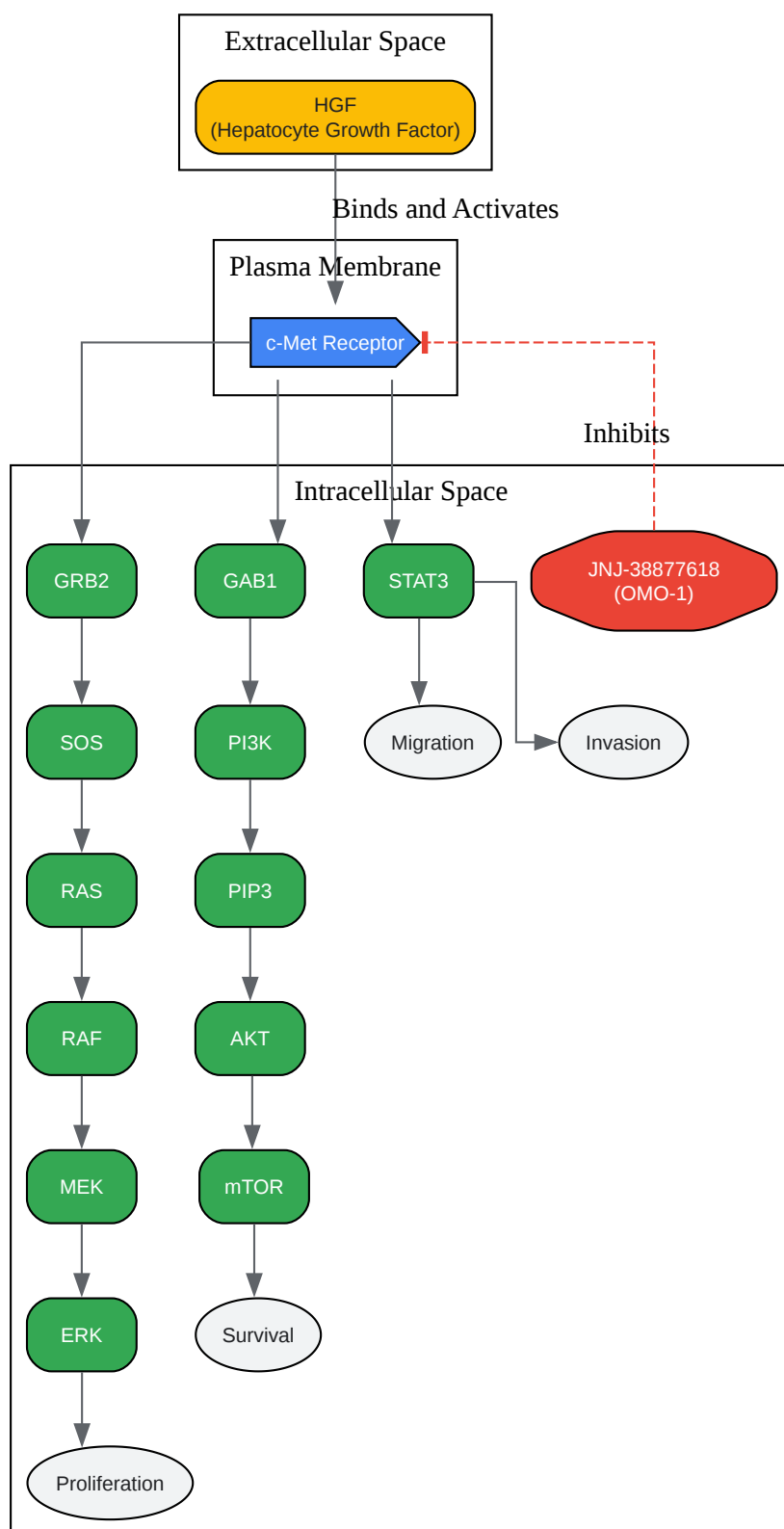
- Healthy mice (specify strain)
- **JNJ-38877618** formulation

- Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
- Anesthesia
- LC-MS/MS system for drug quantification

Procedure:

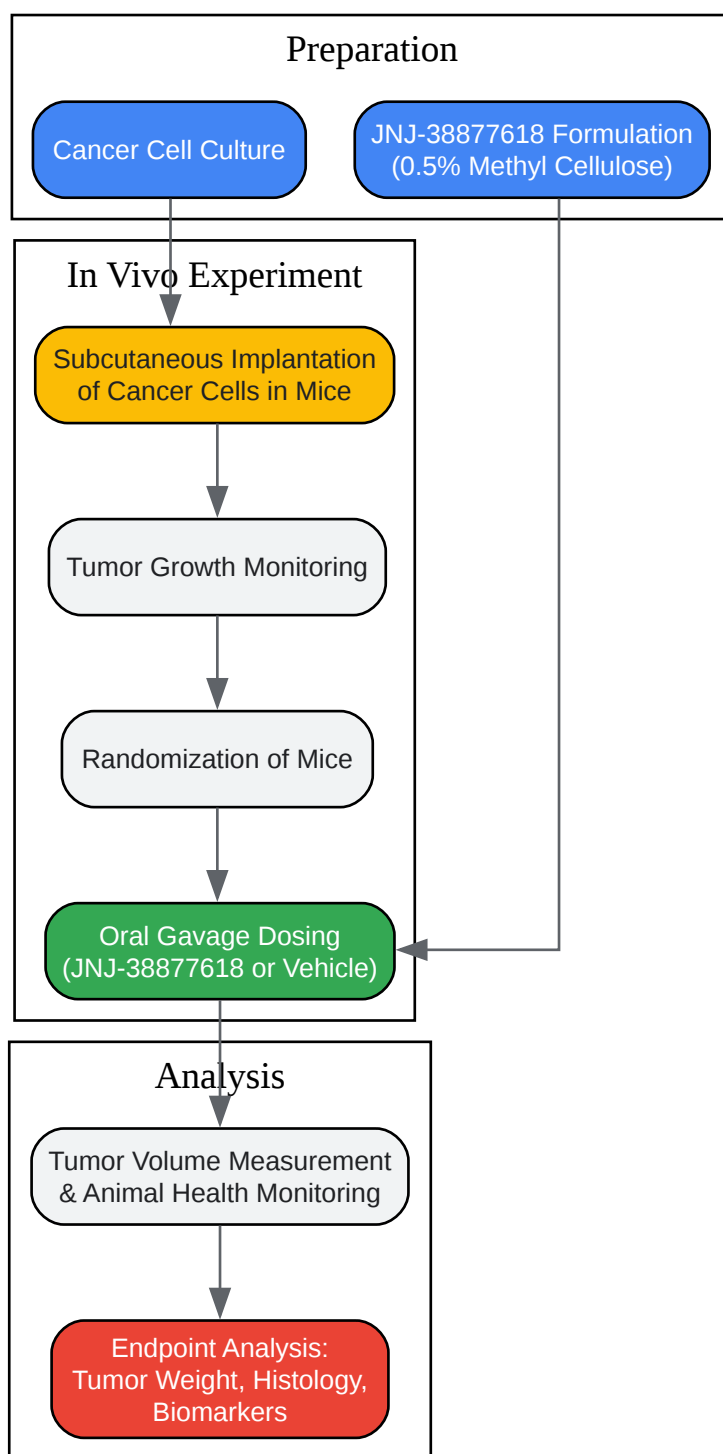
- Administer a single dose of **JNJ-38877618** to the mice via the desired route (e.g., oral gavage).
- Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
- Process the blood samples to obtain plasma.
- Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of **JNJ-38877618** at each time point.
- Calculate pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life using appropriate software.

Visualizations



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Caption: The c-Met signaling pathway and the inhibitory action of **JNJ-38877618**.



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Caption: Experimental workflow for in vivo efficacy studies of **JNJ-38877618**.

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